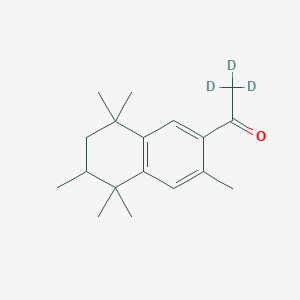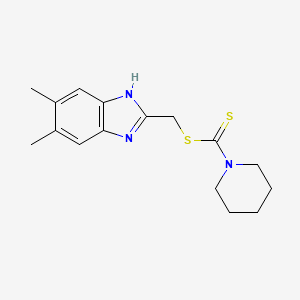
Antimicrobial agent-10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antimicrobial Agent-10 is a chemical compound known for its ability to inhibit the growth of or kill microorganisms. This compound is part of a broader class of antimicrobial agents that are used to combat bacterial, fungal, and viral infections. This compound is particularly noted for its effectiveness against a wide range of pathogens, making it a valuable tool in both medical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Antimicrobial Agent-10 typically involves a multi-step chemical process. One common method includes the reaction of a primary amine with a carboxylic acid derivative under acidic conditions to form an amide bond. This is followed by a series of functional group modifications to introduce the antimicrobial moiety. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the same chemical reactions as in the laboratory but is optimized for large-scale production. This includes the use of catalysts to speed up the reactions and the implementation of purification techniques such as crystallization and chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Antimicrobial Agent-10 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride, which adds hydrogen to the molecule.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Applications De Recherche Scientifique
Antimicrobial Agent-10 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce antimicrobial properties into new compounds.
Biology: Employed in microbiological studies to investigate the effects of antimicrobial agents on various pathogens.
Medicine: Utilized in the development of new antibiotics and antiseptics to treat infections.
Industry: Incorporated into coatings, textiles, and plastics to provide antimicrobial properties and prevent microbial contamination.
Mécanisme D'action
The mechanism by which Antimicrobial Agent-10 exerts its effects involves disrupting the cell membrane of microorganisms. This disruption leads to the leakage of cellular contents and ultimately cell death. The compound targets specific molecular pathways, such as the synthesis of cell wall components or the function of essential enzymes, thereby inhibiting the growth and replication of the microorganisms.
Comparaison Avec Des Composés Similaires
Sulfonamides: These compounds also inhibit microbial growth by interfering with folate synthesis.
Quinolones: Target bacterial DNA gyrase and topoisomerase IV, leading to DNA damage.
Beta-lactams: Inhibit cell wall synthesis by binding to penicillin-binding proteins.
Uniqueness: Antimicrobial Agent-10 is unique in its broad-spectrum activity and its ability to disrupt multiple cellular pathways simultaneously. This makes it particularly effective against resistant strains of bacteria and other pathogens.
Propriétés
Formule moléculaire |
C78H65Cl2F13N10O24 |
|---|---|
Poids moléculaire |
1844.3 g/mol |
Nom IUPAC |
(1S,2R,19S,22R,34S,37R,40R,52R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,15-dichloro-26,31,44,47,49,64-hexahydroxy-21,35,38,54,56,59-hexaoxo-22-[4-(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononoxymethyl)triazol-1-yl]-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |
InChI |
InChI=1S/C78H65Cl2F13N10O24/c1-28(105)94-58-63(113)62(112)52(26-104)126-72(58)127-64-32-6-10-48(42(80)18-32)125-51-21-34-20-50(61(51)111)124-47-9-3-29(13-41(47)79)14-43-65(114)96-55(67(116)98-56(34)68(117)97-54-30-4-7-44(108)39(17-30)53-40(23-37(107)24-46(53)110)57(71(120)121)99-69(118)59(64)100-66(54)115)33-15-36(106)22-38(16-33)123-49-19-31(5-8-45(49)109)60(70(119)95-43)103-25-35(101-102-103)27-122-12-2-11-73(81,82)74(83,84)75(85,86)76(87,88)77(89,90)78(91,92)93/h3-10,13,15-25,43,52,54-60,62-64,72,104,106-113H,2,11-12,14,26-27H2,1H3,(H,94,105)(H,95,119)(H,96,114)(H,97,117)(H,98,116)(H,99,118)(H,100,115)(H,120,121)/t43-,52+,54+,55-,56+,57+,58+,59-,60+,62+,63+,64+,72-/m0/s1 |
Clé InChI |
CMGYGWGGIWVAJG-IOEGSSJRSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]3C(=O)N[C@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O)OC9=C(C=C(C[C@H]1C(=O)N[C@@H](C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N1)N1C=C(N=N1)COCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O)O)C(=O)N6)C=C9)Cl)O)C(=O)O)CO)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O)OC9=C(C=C(CC1C(=O)NC(C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N1C=C(N=N1)COCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O)O)C(=O)N6)C=C9)Cl)O)C(=O)O)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



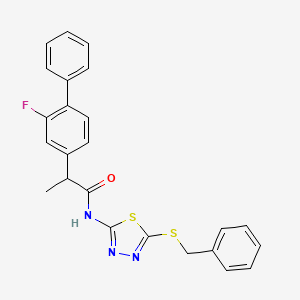
![[(1R,2S,8R,9S,10S,12R,13S,14S,17S,19R,20S,21R)-5-(acetyloxymethyl)-9,21-dihydroxy-23-(1-methoxy-1-oxopropan-2-ylidene)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-9-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B12400498.png)
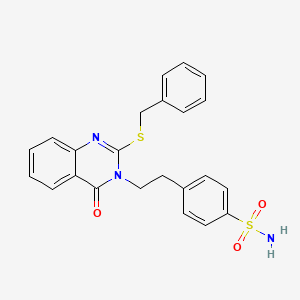

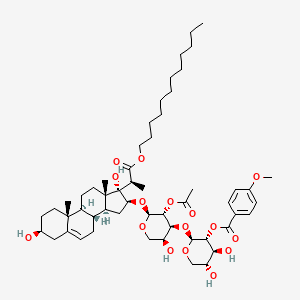

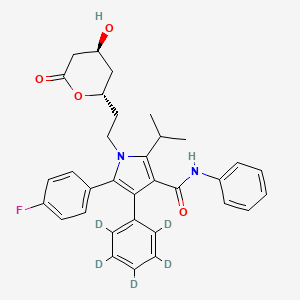
![1-(3',6'-Bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindoline-1,9'-xanthen]-2-yl)-3-phenylurea](/img/structure/B12400538.png)

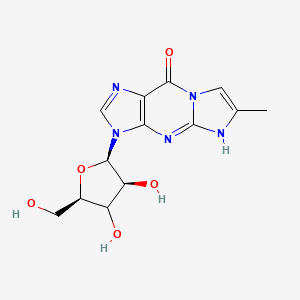
![7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12400557.png)
